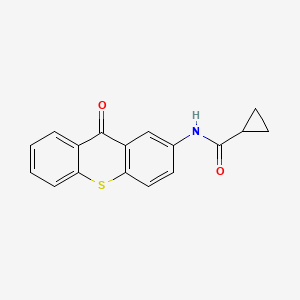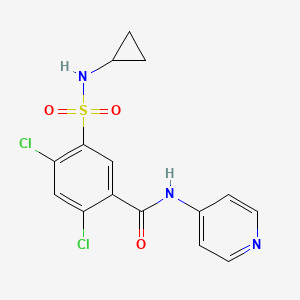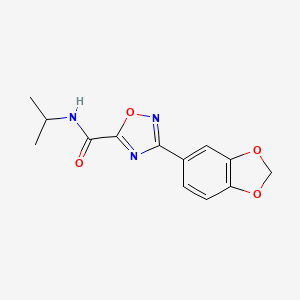
N-(9-oxo-9H-thioxanthen-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-oxo-9H-thioxanthen-2-yl)cyclopropanecarboxamide is a compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a thioxanthone core, which is known for its photophysical and photochemical properties, making it a valuable component in photoinitiators and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-oxo-9H-thioxanthen-2-yl)cyclopropanecarboxamide typically involves the reaction of 9-oxo-9H-thioxanthene-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(9-oxo-9H-thioxanthen-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thioxanthone core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioxanthone derivatives depending on the nucleophile used.
Scientific Research Applications
N-(9-oxo-9H-thioxanthen-2-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the formation of photo-cured materials.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to generate reactive oxygen species under light exposure.
Industry: Utilized in the production of coatings, adhesives, and inks that require rapid curing under UV light.
Mechanism of Action
The mechanism of action of N-(9-oxo-9H-thioxanthen-2-yl)cyclopropanecarboxamide primarily involves its photophysical properties. Upon exposure to light, the compound absorbs photons and transitions to an excited state. This excited state can then interact with other molecules to generate reactive intermediates, such as free radicals or singlet oxygen, which can initiate polymerization or induce cellular damage in biological systems .
Comparison with Similar Compounds
Similar Compounds
N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: Another thioxanthone derivative used as a photoinitiator.
2-isopropylthioxanthone: Known for its high efficiency as a photoinitiator in free radical polymerization.
N-benzyl-N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: Exhibits excellent migration stability and is used in similar applications.
Uniqueness
N-(9-oxo-9H-thioxanthen-2-yl)cyclopropanecarboxamide stands out due to its cyclopropane moiety, which can impart unique steric and electronic properties. This can influence its reactivity and the efficiency of its photoinitiation processes, making it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C17H13NO2S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(9-oxothioxanthen-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C17H13NO2S/c19-16-12-3-1-2-4-14(12)21-15-8-7-11(9-13(15)16)18-17(20)10-5-6-10/h1-4,7-10H,5-6H2,(H,18,20) |
InChI Key |
LDUZMLWBAAZXMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-amino-2-oxoethoxy)phenyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide](/img/structure/B11071491.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-[5-(2-fluorobenzyl)-2H-tetrazol-2-yl]benzoate](/img/structure/B11071499.png)
![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11071506.png)
![4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11071515.png)

![N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11071518.png)
![5-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11071523.png)
![1-{2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl}piperidine-4-carboxamide](/img/structure/B11071536.png)
![Ethyl [5'-benzyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11071543.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11071544.png)
![3,4-dimethyl-1-(1-phenylethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11071555.png)

![N-{4-[5-(2,4-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]phenyl}acetamide](/img/structure/B11071581.png)
![methyl 4-[(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]benzoate](/img/structure/B11071588.png)
